molecular formula C8H7ClN2O2 B093538 Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)- CAS No. 17122-56-4

Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-

Cat. No. B093538
CAS RN: 17122-56-4
M. Wt: 198.6 g/mol
InChI Key: HPTQNIZSFRLFIU-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-" is a derivative of acetamide with a 4-chlorophenyl group and a hydroxyimino substituent. This class of compounds has been the subject of various studies due to their potential applications, including antiviral properties and possible use as pesticides .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents, followed by further functionalization. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was synthesized and characterized using NMR spectroscopy, ESI-MS, and X-ray crystallography . Similar synthetic routes could be inferred for the synthesis of other chlorophenyl acetamide derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of acetamide groups and substituted phenyl rings. The dihedral angles between the planes of the phenyl ring and the acetamide group vary, indicating non-planar structures . The presence of intramolecular hydrogen bonding, as well as intermolecular interactions, plays a significant role in the stabilization of the crystal structures .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the phenyl ring. The intramolecular hydrogen bonding and the potential for intermolecular interactions can affect the reactivity and the formation of dimers or chains in the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl acetamide derivatives are influenced by their molecular structure. The presence of chlorine and other substituents affects the polarity, hydrogen bonding capability, and overall stability of the molecules. Vibrational spectroscopy studies, including Raman and Fourier transform infrared spectroscopy, have been used to characterize these compounds . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have also been investigated for some derivatives . Additionally, the optical properties, including solvatochromic effects, have been studied using UV-vis spectrophotometry .

Scientific Research Applications

Biological and Environmental Effects

A comprehensive review on the toxicology of acetamide and its derivatives highlights the continued commercial importance of these chemicals and the significant increase in knowledge regarding their biological effects over the years. The review covers individual chemicals, including acetamide, and discusses the varied biological responses to exposure, environmental toxicology, and the expanded dataset since the last review more than a decade ago (Kennedy, 2001).

Advanced Oxidation Processes (AOPs) for Degradation

Research on advanced oxidation processes (AOPs) for the treatment of contaminants in water has identified acetamide as a by-product of acetaminophen degradation. This study collected, organized, and summarized state-of-the-art studies on acetaminophen by-products, their biotoxicity, and proposed degradation pathways, where acetamide was frequently detected (Qutob et al., 2022).

Pharmacological Activities and Synthesis

Another area of research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, exploring their potential as therapeutic candidates. This work emphasizes the importance of medicinal chemistry in designing and developing new pharmaceutical compounds, with phenoxy acetamide derivatives being studied for their chemical diversity and pharmacological potential (Al-Ostoot et al., 2021).

Analytical and Environmental Chemistry

The analytical chemistry, environmental occurrence, and fate of chiral emerging pollutants, including acetamide derivatives, highlight the importance of understanding individual stereoisomers' environmental impacts. This review discusses the differential toxicological effects of stereoisomers and their role as tracers of biochemical weathering, providing insight into the environmental fate of such chemicals (Wong, 2006).

properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQNIZSFRLFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937931
Record name N-(4-Chlorophenyl)-2-(hydroxyimino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-

CAS RN

17122-56-4
Record name N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17122-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017122564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chlorophenyl)-2-(hydroxyimino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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